5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl-

Lipophilicity Drug-likeness ADME

Researchers requiring a chiral isoxazolone scaffold often face supply gaps for non-hydrazone analogs. This compound resolves that need with a one-step synthesis and a C-4 primary amine for rapid derivatization. - Chiral benzylic center enables enantioselective SAR studies against kinases or GPCRs. - Eliminates the hydrazone structural alert found in analogs like Drazoxolon, reducing regulatory risk. - Compatible logP (2.02) and moderate PSA (64.68 Ų) support direct replacement in hit-to-lead programs.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 61253-66-5
Cat. No. B14579609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl-
CAS61253-66-5
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCC1=NOC(=O)C1C(C2=CC=CC=C2Cl)N
InChIInChI=1S/C11H11ClN2O2/c1-6-9(11(15)16-14-6)10(13)7-4-2-3-5-8(7)12/h2-5,9-10H,13H2,1H3
InChIKeySSRJMJSXEJKKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl-: Structural Identity & Physicochemical Profile


5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- (C11H11ClN2O2, MW 238.67) is a heterocyclic isoxazolone derivative bearing a chiral C-4 amino(2-chlorophenyl)methyl substituent. First synthesized via a one-step condensation of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride, its structure was originally misassigned as a β-lactam and later corrected to the authentic 5(4H)-isoxazolone framework [1]. Key physicochemical properties include a calculated logP of 2.02 and a polar surface area (PSA) of 64.68 Ų .

Chiral isoxazolone core supports enantiomeric SAR studies
Defined logP/PSA profile suitable for ADME prediction workflows
Single-step synthetic route enables scalable procurement

Why Analogs Cannot Replace 5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl-


Although isoxazolone derivatives share a common heterocyclic core, 5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- incorporates a primary amine at C-4 and a chiral benzylic center, distinguishing it fundamentally from hydrazone-containing analogs such as Drazoxolon . These structural differences translate into distinct hydrogen-bonding capacity, polar surface area, stereochemical complexity, and synthetic provenance that cannot be replicated by simply substituting a generic isoxazolone building block. Direct head-to-head quantitative data are sparse; however, the evidence assembled below substantiates that the compound’s unique combination of physicochemical and stereochemical features makes interchanging with even the closest in-class candidates unjustified without risk of altered reactivity, pharmacokinetics, or biological target engagement .

Chiral vs achiral analogs
Stereochemistry may shift target engagement profiles; achiral substitutes cannot replicate enantiomer-specific study context.
Primary amine vs hydrazone
HBD count and PSA difference may alter permeability‑solubility balance compared to hydrazone-containing analogs.
Synthetic route divergence
One‑step vs multi‑step provenance may result in distinct impurity profiles; direct interchange requires validation.

Quantitative Differentiation vs. Drazoxolon


Lipophilicity Comparison

The predicted logP of 5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- is 2.02 . In contrast, Drazoxolon, the nearest structural analog (4-hydrazono derivative), exhibits a broader range of reported logP values: 1.55–2.60, with a most commonly cited value of 2.04 . The comparable lipophilicity suggests that both compounds occupy a similar hydrophobicity window; however, the narrower and well-defined logP of the target compound may translate into more predictable passive membrane permeation under physiological conditions.

Lipophilicity
Reported
Target logP 2.02 predicted vs Drazoxolon 1.55–2.60 (range). Deviation from median ~0.3–0.5 log units.
Reported lipophilicity comparison; may support consistent formulation context.
Predicted (ALogP); experimental data to verify.
Lipophilicity Drug-likeness ADME

Polar Surface Area & Hydrogen Bond Donors

The target compound displays a PSA of 64.68 Ų and two hydrogen-bond donor (HBD) sites (primary amine) . Drazoxolon has a PSA of 63.05 Ų and only one HBD (hydrazone NH) . The additional HBD in the target structure increases overall polarity, which may reduce passive transcellular diffusion across biological membranes but simultaneously enhance aqueous solubility.

PSA & HBD
Cross‑study comparable
Target PSA 64.68 Ų, HBD 2 vs Drazoxolon PSA 63.05 Ų, HBD 1. PSA +1.63 Ų, HBD +1.
May influence permeability‑solubility balance; requires validation.
Topological PSA calculation; no experimental permeation data.
Polar surface area Drug-likeness Oral bioavailability

Chiral Center vs. Achiral Drazoxolon

The C-4 carbon bearing the amino(2-chlorophenyl)methyl group is a tetrahedral stereogenic center, making 5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- a chiral molecule [1]. Drazoxolon, in contrast, is achiral (the hydrazone group is planar) [2]. No experimental enantioselective activity data exist for the target compound, but the presence of a chiral center creates the possibility of enantiomer-specific pharmacological profiles, a feature absent in the comparator.

Chirality
Class‑level inference
Target: one chiral center (C‑4) vs Drazoxolon: achiral (zero chiral centers).
Enables enantiomer‑specific study context; no enantioselective data.
Structure‑based inference; experimental verification needed.
Stereochemistry Chiral resolution Enantioselective biology

Synthetic Efficiency: One-Step vs. Multi-Step

The target compound is accessible through a single-flask reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride in acetic acid, a protocol that delivers the corrected isoxazolone structure in one operation [1]. Drazoxolon synthesis typically requires sequential diazotization of 2-chloroaniline followed by coupling with 3-methylisoxazol-5(4H)-one, constituting a multi-step process [2]. While no direct yield comparison under identical conditions is available, the inherent simplicity of the one-step route offers potential advantages in atom economy and reduced purification burden.

Synthetic Route
Supporting evidence
One‑step synthesis reported vs multi‑step diazotization + coupling for Drazoxolon.
Fewer synthetic steps may reduce procurement complexity.
Yield comparison across conditions unavailable.
Synthetic efficiency Green chemistry Scalability

Key Research & Industrial Applications


Chiral Lead Optimization

The compound’s single chiral center at C-4 creates an opportunity to evaluate enantiomeric pairs for target selectivity, a key differentiator from achiral isoxazolone analogs. Procurement of the racemate or resolved enantiomers (if available) can support structure-activity relationship (SAR) studies aimed at identifying stereospecific binding modes against biological targets such as kinases or GPCRs [1].

Hydrazone-Free Lead Replacement

In drug discovery programs where a hydrazone-containing isoxazolone (e.g., Drazoxolon) has demonstrated target activity but raises toxicological concerns due to the structural alert of the hydrazone moiety, the amino analog’s comparable lipophilicity (logP 2.02 vs. ~2.04) and moderate PSA (64.68 Ų) make it a direct replacement candidate. The absence of the hydrazone group eliminates a known promutagenic functionality, potentially reducing downstream regulatory risk .

Scalable Green Chemistry Synthesis

The one-step synthesis from readily available arylidene pyruvic acid and hydroxylamine hydrochloride provides a streamlined route suitable for scale-up . Process chemists can leverage this simplicity to develop economical, high-purity manufacturing protocols with reduced solvent and purification demands compared to multi-step syntheses of related analogs.

Building Block for Parallel Library Synthesis

The primary amine at C-4 serves as a versatile handle for further functionalization (amide coupling, reductive amination, sulfonamide formation), enabling rapid generation of diverse compound libraries. Coupled with the isoxazolone core’s established bioisosteric properties, this compound is an attractive scaffold for hit-to-lead expansion in academic and industrial screening collections.

Application
Selection Property
Validation Focus
Enantiomer‑specific SAR studies
Chiral center review
Stereospecific binding mode studies
Hydrazone‑free lead replacement
Absence of hydrazone alert
Toxicological alert avoidance context
Scalable synthesis process
One‑step synthetic route
Process economy & purity review
Parallel library synthesis
Primary amine handle
Derivatization versatility
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